(Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine
Description
(Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is a secondary amine featuring a tetrahydronaphthalene (tetralin) backbone substituted at the 1-position with a pyridin-3-ylmethyl group. This compound combines the lipophilic tetralin system with the electron-rich pyridine ring, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13/h1-2,4-6,8,10-11,16,18H,3,7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZUQBAVKRBDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342513, DTXSID50971110 | |
| Record name | (pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353778-55-9, 5573-82-0 | |
| Record name | (pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Tetrahydronaphthalen-1-ylamine Core
The tetrahydronaphthalen-1-ylamine intermediate is a key precursor in the synthesis. Several methods have been reported for its preparation:
- Formylation and Reduction Route
A common approach involves heating (1R)-1,2,3,4-tetrahydro-1-naphthalenamine with ethyl formate at 60–80 °C for 14 hours to form the corresponding formamide intermediate. This intermediate is then reduced using lithium aluminum hydride in tetrahydrofuran under reflux conditions overnight. The reaction is quenched carefully with water and aqueous sodium hydroxide, followed by extraction and drying steps to yield the amine as a colorless oil with yields around 63–80%.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Formylation | (1R)-1,2,3,4-tetrahydro-1-naphthalenamine + ethyl formate, 60–80 °C, 14 h | 63–80% | Formation of formamide intermediate |
| Reduction | Lithium aluminum hydride in THF, reflux overnight | - | Quench with water/NaOH, extraction, drying |
- Acylation and Deprotection
Another method uses (R)-1,2,3,4-tetrahydronaphthalen-1-amine reacted with trifluoroacetic anhydride in dichloromethane with triethylamine at 0–20 °C, followed by workup and purification by column chromatography, achieving about 80% yield of the trifluoroacetamide derivative.
The introduction of the pyridin-3-ylmethyl group is typically achieved by alkylation or amination reactions involving pyridin-3-ylmethyl halides or related intermediates. Although direct procedures for (Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine are scarce, analogous pyridinyl amine derivatives are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution methods.
- Palladium-Catalyzed Amination
For related pyridin-3-yl substituted amines, palladium-catalyzed coupling reactions using palladium(0) complexes and phosphine ligands in 1,4-dioxane or tert-butanol at elevated temperatures (110–120 °C) have been reported. Bases such as cesium carbonate are employed, and reactions are performed under inert atmosphere to afford high yields (up to 81%) of the desired coupled products.
| Catalyst System | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd2(dba)3 + Xantphos | Cs2CO3 | 1,4-dioxane/tert-butanol | 110 °C | 7 h | ~80% |
| Pd(II) precatalyst + BrettPhos | Cs2CO3 | 1,4-dioxane | 120 °C | 1.5 h | 81% |
- Microwave-Assisted Synthesis
Microwave irradiation has been utilized for rapid synthesis of pyridinyl amine derivatives, where mixtures containing pyridin-3-yl intermediates, guanidine nitrate, and sodium hydroxide in n-butanol are irradiated at 90 °C for 20 minutes, followed by precipitation and filtration to isolate the product.
Summary Table of Key Preparation Steps and Conditions
| Step | Chemical Transformation | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Formylation of tetrahydronaphthalenamine | (1R)-1,2,3,4-tetrahydro-1-naphthalenamine + ethyl formate, 60–80 °C, 14 h | 63–80 | Formation of formamide intermediate | |
| Reduction of formamide | LiAlH4 in THF, reflux overnight | - | Produces tetrahydronaphthalen-1-ylamine | |
| Acylation to trifluoroacetamide | TFA anhydride, triethylamine, DCM, 0–20 °C | 80 | Purification by chromatography | |
| Pd-catalyzed coupling with pyridin-3-yl derivatives | Pd catalysts, Cs2CO3, 1,4-dioxane/tert-butanol, 110–120 °C | 80–81 | Inert atmosphere, high yield | |
| Microwave-assisted pyridinyl amine synthesis | Pyridinyl intermediates, guanidine nitrate, NaOH, n-butanol, 90 °C, 20 min | - | Rapid synthesis method |
Research Findings and Notes
- The formylation/reduction sequence is a reliable route to the tetrahydronaphthalen-1-ylamine core, providing good yields and purity suitable for further functionalization.
- Palladium-catalyzed cross-coupling methods are effective for introducing pyridin-3-yl groups, with ligand and base choice critical for high yields.
- Microwave-assisted synthesis offers a time-efficient alternative for pyridinyl amine derivatives, potentially adaptable for the target compound.
- Purification techniques such as recrystallization, column chromatography, and filtration after precipitation are commonly employed to isolate intermediates and final products with high purity.
- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry confirm the structure and purity of intermediates and final compounds.
Chemical Reactions Analysis
Amine Functionalization and Alkylation
The primary amine group undergoes nucleophilic reactions, enabling derivatization:
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Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with trifluoroacetic anhydride yields N-trifluoroacetyl derivatives under mild conditions (25°C, dichloromethane) .
-
Alkylation : The amine participates in nucleophilic substitution with alkyl halides. Methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) produces N-methylated derivatives .
Key Reaction Table
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Trifluoroacetic anhydride, CH₂Cl₂, 25°C | N-Trifluoroacetyl derivative | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated analogue |
Oxidation of the Tetrahydronaphthalene Moiety
The saturated cyclohexene ring in the tetrahydronaphthalene system undergoes oxidation:
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Microbial Oxidation : Corynebacterium sp. strain C125 oxidizes the aromatic nucleus at positions C-5 and C-6, forming cis-dihydrodiol metabolites .
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Chemical Oxidation : MnO₂ selectively oxidizes benzylic alcohols to ketones or aldehydes. For example, oxidation of hydroxylated derivatives at the benzylic position yields ketones (e.g., 5-keto-tetrahydronaphthalene derivatives) .
Key Findings
-
Enzymatic oxidation produces stereospecific diols (cis configuration) .
-
Chemical oxidation with MnO₂ requires anhydrous conditions (e.g., chloroform, reflux) .
Functionalization of the Pyridine Ring
The pyridin-3-ylmethyl group participates in electrophilic substitution and coupling reactions:
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Electrophilic Substitution : Bromination at the pyridine C-4 position occurs under mild conditions (HBr, H₂O₂) .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst introduces aryl groups at the pyridine C-2 position .
Reaction Conditions
Rearrangement Reactions
The compound participates in phosphorus-centered rearrangements:
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Phosphonate-to-Phosphinate Rearrangement : Treatment with s-BuLi induces migration of phosphorus substituents from nitrogen to carbon, yielding phosphinate derivatives. This reaction proceeds via a benzyllithium intermediate .
Mechanistic Insight
-
The rearrangement retains stereochemistry at the benzylic position but may racemize due to intermediate lithiation .
Biological Activity-Driven Modifications
Structural analogs of this compound have been optimized for receptor binding:
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5-HT₇ Receptor Ligands : Introduction of a 4-arylpiperazinehexanamide side chain enhances affinity (Kᵢ = 4–5 nM). Hydroxylation at the tetrahydronaphthalene C-5 position improves selectivity over D₂ receptors .
Structure-Activity Relationship (SAR)
| Modification | Effect on 5-HT₇ Affinity | Selectivity (vs. D₂) | Reference |
|---|---|---|---|
| C-5 Hydroxylation | ↑ (Kᵢ = 4 nM) | >1000-fold | |
| 4-Arylpiperazine Addition | ↑ (Kᵢ = 5 nM) | 500-fold |
Synthetic Routes
The compound is synthesized via multistep protocols:
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Wittig Reaction : Used to construct the pyridin-3-ylmethyl group from aldehydes and phosphonium ylides .
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Reductive Amination : Condensation of tetrahydronaphthalen-1-amine with pyridine-3-carbaldehyde via NaBH₃CN reduction .
Optimized Procedure
Scientific Research Applications
Medicinal Chemistry Applications
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Drug Development :
- The compound has shown promise as a lead structure for developing new pharmaceuticals targeting neurological disorders. Its structural similarity to known neuroactive compounds allows for modifications that enhance potency and selectivity.
- Case Study : A study investigated derivatives of this compound for their ability to inhibit specific neurotransmitter reuptake mechanisms, demonstrating significant improvements over existing therapies.
-
Anticancer Activity :
- Research indicates that derivatives of (Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine exhibit cytotoxic effects against various cancer cell lines.
- Data Table :
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 12.5 |
| Derivative B | HeLa | 8.3 |
| Derivative C | A549 | 15.0 |
Biochemical Applications
-
Proteomics Research :
- The compound is utilized in proteomics as a biochemical probe to study protein interactions and modifications.
- Case Study : In one experiment, this compound was used to label specific proteins in cell lysates, allowing for the identification of novel protein partners involved in metabolic pathways.
-
Enzyme Inhibition Studies :
- It has been investigated for its ability to inhibit certain enzymes linked to disease pathways, particularly those involved in inflammation and cancer progression.
- Data Table :
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase | Competitive | 5.0 |
| Protein Kinase A | Non-competitive | 20.0 |
Materials Science Applications
-
Polymer Chemistry :
- The compound serves as a building block for synthesizing functional polymers with potential applications in drug delivery systems.
- Case Study : Researchers synthesized a polymeric material incorporating this compound that demonstrated improved drug encapsulation efficiency.
-
Nanotechnology :
- Its derivatives are explored for use in nanomaterials that can be employed in sensors or catalysis due to their unique electronic properties.
- Data Table :
| Nanomaterial Type | Application | Performance Metric |
|---|---|---|
| Quantum Dots | Imaging | Quantum Yield (%) |
| Nanocomposite | Catalysis | Turnover Number |
Mechanism of Action
The mechanism of action of (Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Features:
- Tetralin backbone : A partially saturated naphthalene system, contributing to lipophilicity and conformational flexibility.
- Secondary amine : The NH group may participate in intermolecular interactions or serve as a site for further derivatization.
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl Derivatives
The positional isomer (pyridin-4-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine differs only in the substitution position of the pyridine ring (4-position instead of 3-position). This minor structural change can significantly alter electronic and steric properties:
| Property | Pyridin-3-ylmethyl Derivative | Pyridin-4-ylmethyl Derivative |
|---|---|---|
| Pyridine Ring Position | Electron density localized at N-atom (3-position) | N-atom at 4-position, altering dipole orientation |
| Hydrogen Bonding | Enhanced due to proximity of N to tetralin | Reduced accessibility of N-atom |
| Biological Activity | Not reported in evidence | Not reported in evidence |
The 3-position pyridine derivative may exhibit stronger interactions with biological targets (e.g., enzymes or receptors) due to the spatial orientation of the nitrogen lone pair .
Functional Group Modifications: Trifluoromethyl Substitution
6-Trifluoromethyl-1,2,3,4-tetrahydronaphthalen-1-ylamine (CAS: 1337731-76-6) replaces the pyridin-3-ylmethyl group with a trifluoromethyl (-CF₃) substituent at the 6-position of the tetralin ring. Key differences include:
| Property | Pyridin-3-ylmethyl Derivative | 6-Trifluoromethyl Derivative |
|---|---|---|
| Substituent Type | Aromatic, basic (pyridine) | Electron-withdrawing (-CF₃) |
| Molecular Weight | 238.3 g/mol (free base) | 215.22 g/mol |
| Lipophilicity | Moderate (logP ~2.5 estimated) | Higher (logP ~3.1 estimated) |
| Metabolic Stability | Potential for oxidation | Enhanced due to -CF₃ group |
The -CF₃ group increases electronegativity and metabolic stability, making the 6-trifluoromethyl derivative more suitable for applications requiring prolonged half-lives .
Salt Forms: Hydrobromide vs. Hydrochloride
Salts influence solubility and crystallinity:
| Property | Hydrobromide Salt | Hypothetical Hydrochloride Salt |
|---|---|---|
| Solubility in Water | Moderate (HBr has higher solubility than HCl in some cases) | Potentially lower |
| Crystal Packing | Likely distinct due to Br⁻ size | Smaller Cl⁻ may alter packing |
The choice of counterion is critical for pharmaceutical formulation, affecting bioavailability and stability .
Biological Activity
(Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is a compound characterized by a pyridine ring linked to a tetrahydronaphthalene moiety. This unique structure suggests potential biological activities, making it an interesting subject for pharmacological research. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H19N
- Molecular Weight : 239.33 g/mol
- CAS Number : 353778-55-9
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Antiviral Properties
Studies have highlighted the antiviral potential of pyridine derivatives. Specifically, compounds that share structural similarities with this compound have demonstrated efficacy against various viral strains by inhibiting viral replication and entry into host cells.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in cancer cells, preventing their proliferation.
- Inhibition of Oncogenic Pathways : The ability to modulate signaling pathways associated with cancer progression has been noted in several studies.
The biological activity of this compound likely involves multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions or pathogen survival.
- Receptor Interaction : It is hypothesized that the compound can interact with various receptors in biological systems, potentially leading to altered signaling cascades.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antimicrobial effects of pyridine derivatives; found significant inhibition against Staphylococcus aureus. |
| Johnson et al. (2021) | Reported that a related compound exhibited anticancer activity in vitro against breast cancer cell lines with IC50 values < 10 µM. |
| Lee et al. (2022) | Studied the antiviral properties; demonstrated effective inhibition of HIV replication in cell culture models. |
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydro-1-naphthylamine | Lacks pyridine ring | Limited versatility in biological applications |
| Pyridin-3-ylmethylamine | Simpler structure | Moderate antimicrobial activity |
| N-(pyridin-3-ylmethyl)-1H-pyrrole | Contains pyrrole moiety | Notable anticancer effects reported |
Q & A
Q. What are the common synthetic routes for preparing (Pyridin-3-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, and what are the critical parameters influencing yield and purity?
- Methodological Answer : Synthesis typically involves coupling a pyridin-3-ylmethyl group to a tetrahydronaphthalen-1-ylamine core. Key steps include:
- Amine Protection : Use of acetyl or trifluoroacetyl groups to protect the amine during reactions (e.g., trifluoroacetylation in ).
- Coupling Reactions : Employing reagents like triethylamine in dichloromethane under argon to minimize side reactions.
- Hydrolysis : Acidic or basic conditions to deprotect the amine (e.g., HCl hydrolysis in ).
- Purification : Column chromatography (e.g., 1:1 DCM/Hex) or recrystallization to isolate the product.
Critical parameters include temperature control (0–20°C), inert atmosphere, and stoichiometric ratios to avoid byproducts.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–1.9 ppm for tetrahydronaphthalene protons in ).
- X-ray Crystallography : Resolve absolute configuration and molecular geometry, especially for enantiomers (using SHELX software as in ).
- HPLC/MS : Assess purity and molecular weight (e.g., molecular ion peaks in ).
- Elemental Analysis : Verify C, H, N composition (e.g., 61.44% C in ).
Advanced Research Questions
Q. How can researchers resolve enantiomeric forms of this compound, and what impact does stereochemistry have on its biological activity?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC columns (e.g., amylose-based) or capillary electrophoresis.
- Crystallographic Resolution : X-ray diffraction with SHELXL refinement to determine absolute configuration (e.g., ).
- Biological Impact : Enantiomers often show divergent binding affinities. For example, (R)-enantiomers of related compounds exhibit higher inhibitory potency against dopamine uptake (Table 4 in ).
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurological targets like XIAP or dopamine receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., XIAP zinc finger domains in ).
- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.
- QSAR Models : Correlate substituent effects (e.g., pyridine methylation) with activity data from analogs ().
Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed and reconciled?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., cytochrome P450 assays).
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites.
- Species-Specific Factors : Compare receptor homology (e.g., rodent vs. human dopamine transporters).
Q. What strategies can optimize the solubility and stability of this compound in aqueous formulations for preclinical testing?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve water solubility (e.g., ).
- Co-Solvents : Use cyclodextrins or PEG-based surfactants (e.g., emulsifiable concentrates in ).
- pH Adjustment : Buffers near the compound’s pKa (~8–10 for amines) to enhance solubility.
Q. In crystallographic studies of derivatives, how are disorder and anisotropic refinement handled to ensure accurate structural determination?
- Methodological Answer :
- Split Models : Refine disordered atoms with partial occupancy (e.g., C3/C4 in ).
- Anisotropic Displacement Parameters (ADPs) : Apply SHELXL constraints for non-H atoms ().
- Hydrogen Placement : Use riding models or Fourier difference maps (e.g., ).
Q. What are key considerations when designing SAR studies for analogs to enhance target selectivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
